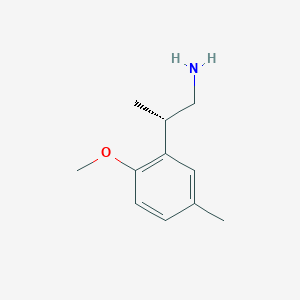
(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug that acts as a μ-opioid receptor agonist. It is a metabolite of tramadol, a widely used pain medication. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of pain and other medical conditions.
Mechanism of Action
(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine acts as a μ-opioid receptor agonist, which means that it binds to and activates these receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals, resulting in pain relief. Additionally, this compound has been shown to have an antidepressant effect, which may be due to its ability to increase the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a similar potency to tramadol in terms of pain relief, but with a lower risk of adverse effects such as respiratory depression and addiction. This compound has also been shown to have a longer duration of action than tramadol, which may make it a more effective pain medication.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine in lab experiments is its high potency and selectivity for μ-opioid receptors, which makes it a useful tool for studying the mechanisms of opioid receptor activation and signaling. However, one limitation of using this compound is its potential for abuse, which may make it difficult to control in certain experimental settings.
Future Directions
Future research on (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine may focus on its potential as a therapeutic agent for the treatment of other medical conditions, such as depression and anxiety. Additionally, studies may investigate the safety and efficacy of this compound in comparison to other opioid drugs, as well as its potential for abuse and addiction. Further research may also explore the mechanisms of action of this compound, including its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine involves the reduction of tramadol, which is achieved through the use of various reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
Scientific Research Applications
Research on (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine has focused on its potential as a therapeutic agent for the treatment of pain, depression, and anxiety. Studies have shown that this compound has a high affinity for μ-opioid receptors and can effectively alleviate pain, without producing the adverse effects associated with other opioid drugs.
properties
IUPAC Name |
(2S)-2-(2-methoxy-5-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUZRYQJIVIHBE-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2885957.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B2885960.png)

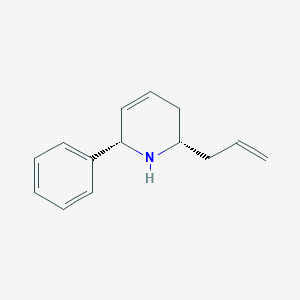
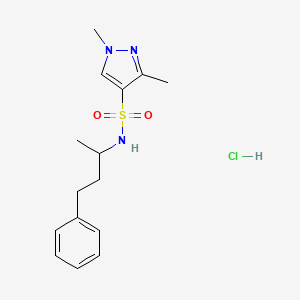
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2885966.png)
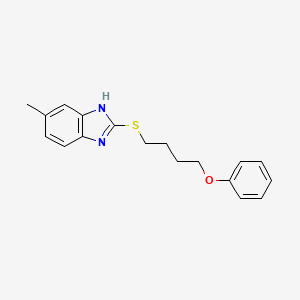
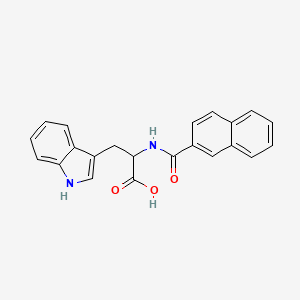
![5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2885975.png)
![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)
